molecular formula C9H18Cl2N4O B2494821 3-(4-Pyrrolidin-2-yltriazol-1-yl)propan-1-ol;dihydrochloride CAS No. 2470439-19-9

3-(4-Pyrrolidin-2-yltriazol-1-yl)propan-1-ol;dihydrochloride

Cat. No.: B2494821
CAS No.: 2470439-19-9
M. Wt: 269.17
InChI Key: TXUSWGWWLCUPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Pyrrolidin-2-yltriazol-1-yl)propan-1-ol dihydrochloride is a heterocyclic organic compound featuring a triazole core linked to a pyrrolidine ring and a propanol chain, with two hydrochloride counterions enhancing solubility and stability. The triazole moiety is known for its role in hydrogen bonding and π-π interactions, making it valuable in medicinal chemistry for targeting enzymes or receptors . This compound’s dihydrochloride form is typical for amine-containing drugs to improve bioavailability and crystallinity .

Properties

IUPAC Name

3-(4-pyrrolidin-2-yltriazol-1-yl)propan-1-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.2ClH/c14-6-2-5-13-7-9(11-12-13)8-3-1-4-10-8;;/h7-8,10,14H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUSWGWWLCUPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN(N=N2)CCCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pyrrolidin-2-yltriazol-1-yl)propan-1-ol;dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Formation of the Triazole Ring: The triazole ring is usually formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes as starting materials.

    Linking the Rings: The pyrrolidine and triazole rings are then linked through a propanol group, which can be introduced via nucleophilic substitution reactions.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyrrolidin-2-yltriazol-1-yl)propan-1-ol;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3-(4-Pyrrolidin-2-yltriazol-1-yl)propan-1-ol;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Pyrrolidin-2-yltriazol-1-yl)propan-1-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs share core heterocyclic motifs but differ in substituents and ring systems, leading to varied physicochemical and pharmacological properties. Key examples include:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight
3-(4-Pyrrolidin-2-yltriazol-1-yl)propan-1-ol dihydrochloride Triazole + pyrrolidine Propanol chain, dihydrochloride salt C₉H₁₇N₄O·2HCl ~277.18*
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride Pyridine + pyrrolidine Amine group, dihydrochloride salt C₉H₁₃N₃·2HCl 236.14
2-[1-(Azetidin-3-yl)-1H-triazol-4-yl]propan-2-ol hydrochloride Triazole + azetidine Propanol chain, hydrochloride salt C₈H₁₅ClN₄O 218.69
3-(5-Amino-2-hydroxymethyl-benzoimidazol-1-yl)-propan-1-ol dihydrochloride Benzoimidazole Propanol chain, dihydrochloride salt C₁₂H₁₇Cl₂N₃O₂ 306.19

Key Structural Differences :

  • Heterocyclic Core : The target compound’s triazole-pyrrolidine hybrid contrasts with pyridine () or benzoimidazole () cores, affecting electronic properties and binding interactions.
  • Salt Form : Dihydrochloride salts (common in ) enhance aqueous solubility compared to single hydrochloride salts (e.g., ).
  • Substituent Effects: The propanol chain in the target compound may improve membrane permeability compared to amine or azetidine groups in analogs .
Pharmacological and Physical Properties
  • Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. For instance, ’s compound (236.14 g/mol) is likely more soluble than azetidine-containing analogs (e.g., 218.69 g/mol in ).
  • Bioactivity : Triazole-pyrrolidine hybrids (target compound) may target enzymes like kinases or neuronal receptors, as seen in ’s pyrimidine-based inhibitors . Benzoimidazole derivatives () often show antimicrobial activity.
  • Thermodynamic Stability : The pyrrolidine ring’s flexibility may enhance binding entropy compared to rigid pyridine () or azetidine () systems.

Biological Activity

3-(4-Pyrrolidin-2-yltriazol-1-yl)propan-1-ol;dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of antibacterial properties and its role as a pharmacological agent. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

  • Molecular Formula : C10H15Cl2N5O
  • Molecular Weight : 269.17 g/mol
  • CAS Number : 2470439-19-9

Biological Activity Overview

The compound exhibits a range of biological activities, particularly as an inhibitor of certain bacterial proteins. Its structural features and modifications play a crucial role in determining its efficacy against various targets.

Antibacterial Activity

Recent studies have identified this compound as a potential inhibitor of Penicillin-Binding Protein 3 (PBP3), which is essential for the survival of Pseudomonas aeruginosa, a common multidrug-resistant pathogen. The compound's mechanism involves binding to PBP3, thereby inhibiting its activity and disrupting bacterial cell wall synthesis.

Key Findings:

  • Target Inhibition : The compound demonstrated significant inhibition of PBP3 with an IC50 value indicating effective binding affinity.
  • Cytotoxicity : In vitro assays revealed low cytotoxicity, suggesting a favorable safety profile for further development.

Study 1: Inhibition of PBP3

A fluorescence assay was optimized to evaluate the inhibitory effects of various compounds on PBP3. The study screened a library of over 2400 compounds, leading to the identification of several pyrrolidine derivatives, including our compound of interest. The results indicated that it effectively competes with Bocillin FL for binding to PBP3, confirming its role as an inhibitor.

CompoundIC50 (µM)Mechanism
This compound19 ± 1PBP3 Inhibition
Compound A24 ± 20Non-specific binding

Study 2: Structural Optimization

Further research focused on optimizing the structure of pyrrolidine derivatives to enhance their antibacterial properties. Modifications at specific positions on the pyrrolidine ring were found to significantly affect activity levels against Pseudomonas aeruginosa.

ModificationActivity Change
Hydroxyl group at R2Increased potency
Heteroaryl group at R1Essential for binding

The compound functions primarily through competitive inhibition at the active site of PBP3. By occupying this site, it prevents the normal enzymatic functions required for bacterial cell wall synthesis, leading to cell lysis and death.

Q & A

Q. What are the critical steps in synthesizing 3-(4-Pyrrolidin-2-yltriazol-1-yl)propan-1-ol; dihydrochloride with high purity?

  • Methodological Answer :
    Synthesis typically involves a multi-step process:
    • Step 1 : Formation of the triazole-pyrrolidine core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity by optimizing stoichiometry and catalyst loading .
    • Step 2 : Alkylation of the triazole nitrogen with 3-chloropropanol under reflux in ethanol, monitored by thin-layer chromatography (TLC) to track intermediate formation .
    • Step 3 : Salt formation by reacting the free base with hydrochloric acid in anhydrous methanol, followed by recrystallization to achieve ≥95% purity .
      Key parameters include solvent choice (methanol/ethanol), temperature control (60–80°C), and reaction time (12–24 hours) .

Q. Which analytical techniques are essential for structural validation of this compound?

  • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the triazole (δ 7.8–8.2 ppm) and pyrrolidine (δ 2.5–3.5 ppm) moieties. DEPT-135 distinguishes CH₂ and CH₃ groups in the propanol chain .
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₉H₁₆Cl₂N₄O: 283.0742) .
    • Infrared Spectroscopy (IR) : Detects O–H (3300 cm⁻¹) and N–H (1600 cm⁻¹) stretching vibrations .

Q. How does the dihydrochloride salt form impact solubility and stability?

  • Methodological Answer :
    • Solubility : The salt form enhances aqueous solubility (>50 mg/mL in water vs. <10 mg/mL for the free base), critical for in vitro assays .
    • Stability : Hygroscopicity requires storage in desiccators at –20°C. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation via HPLC analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodological Answer :
    • Core Modifications : Replace pyrrolidine with piperidine to assess steric effects on receptor binding. Synthesize analogs via reductive amination .
    • Functional Group Variation : Introduce electron-withdrawing groups (e.g., –CF₃) at the triazole 4-position to evaluate metabolic stability using cytochrome P450 assays .
    • Data Analysis : Use multivariate regression to correlate logP values (measured via shake-flask method) with IC₅₀ data from target-binding assays .

Q. What computational strategies predict binding interactions with biological targets like GPCRs?

  • Methodological Answer :
    • Docking Simulations : Employ AutoDock Vina with homology models of GPCRs (e.g., 5-HT₂A receptor) to identify key residues (e.g., Asp155 for ionic interactions) .
    • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (100 ns trajectories) to assess stability of hydrogen bonds with the propanol hydroxyl group .
    • Free Energy Perturbation (FEP) : Quantify ΔΔG values for analog binding to prioritize synthesis .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer :
    • Pharmacokinetic Profiling : Measure oral bioavailability in rodents (Cₘₐₓ, AUC) and correlate with in vitro permeability (Caco-2 assay) .
    • Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., N-oxidation of pyrrolidine) that reduce efficacy .
    • Dose-Response Refinement : Apply Hill slope analysis to distinguish target-specific effects from off-target toxicity in in vivo models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.